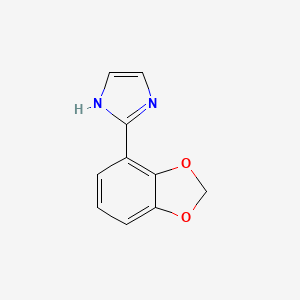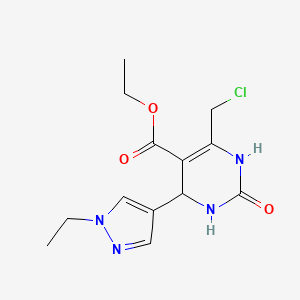
2-(2H-1,3-benzodioxol-4-yl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The closest compounds I found are "2-(2H-1,3-benzodioxol-4-yl)-2-methylpropan-1-amine" and "2-(2H-1,3-benzodioxol-4-yl)propan-1-ol" . These compounds contain a 1,3-benzodioxol-4-yl group similar to the one in your query.
Molecular Structure Analysis
The molecular structure of “2-(2H-1,3-benzodioxol-4-yl)-2-methylpropan-1-amine” contains a total of 30 bonds. There are 15 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aliphatic), and 2 ethers (aromatic) .Wissenschaftliche Forschungsanwendungen
Applications in Cardiovascular Research
- Synthesis and Cardiovascular Evaluation: The compound 2-(4,5-Dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives, related to 2-(2H-1,3-benzodioxol-4-yl)-1H-imidazole, were synthesized and evaluated for their potential cardiovascular effects, particularly as antihypertensive agents. This research indicated that certain compounds in this series, particularly compound 4h, showed significant activity in reducing mean arterial blood pressure and heart rate in hypertensive rats, hinting at their potential use in cardiovascular disease management (Touzeau et al., 2003).
Applications in Anticancer Research
Anticancer Properties and ADMET Prediction
A series of bis-benzimidazole compounds, structurally related to 2-(2H-1,3-benzodioxol-4-yl)-1H-imidazole, were designed and synthesized, showing notable anticancer activity. Particularly, two compounds emerged as lead compounds due to their high drug scores. These findings underline the compound's potential in anticancer drug development, with a focus on designing effective and safer molecules (Rashid, 2020).
Synthesis and Anticancer Activity of Benzimidazoles
Another study synthesized new 1-(1H-benzo[d]imidazol-2-yl)-3-(1,3,4-oxadiazol-5-substituted derivatives-2-yl)propan-1-ones, showing significant to good anticancer activity. One compound, in particular, demonstrated significant growth inhibition activity, suggesting its potential as a lead compound in cancer treatment (Rashid et al., 2012).
Applications in Antimicrobial and Antitubercular Research
Antimicrobial and Antitubercular Agents
A study synthesized 2-[4-(1H-[1,2,4]-triazol-1-yl)phenyl]-1-substituted-4,6-difluoro-1H-benzo[d]imidazole derivatives and evaluated their antibacterial and antitubercular activities. The study found that compounds with electronegative substituents were promising antimicrobials and antimycobacterials, with activity exceeding that of known drugs like rifampin, indicating their potential in treating bacterial infections and tuberculosis (Jadhav et al., 2009).
Antimicrobial Activity of Novel Compounds
Synthesis of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines and evaluation of their antibacterial and antifungal activities indicated significant bioactivity against various pathogens. The synthesized compounds displayed promising activity comparable to standard drugs, highlighting their potential in antimicrobial therapy (Reddy et al., 2010).
Applications in Material Sciences
Microporous Solid Materials
Research involving 1,4-bis(imidazole-1-ylmethyl)benzene led to the synthesis of a complex that forms an open three-dimensional framework with specific channels. The structure indicated the potential of this complex as a functional microporous solid material, possibly applicable in gas storage or separation (Zhao et al., 2002).
Corrosion Inhibition in Mild Steel
Research on imidazole derivatives revealed their potential as corrosion inhibitors for mild steel in acidic solutions. The compounds demonstrated strong adsorption, significant corrosion inhibition efficiency, and followed the Langmuir adsorption model. This indicates their potential application in protecting metal surfaces from corrosion (Prashanth et al., 2021).
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-4-yl)-1H-imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-2-7(10-11-4-5-12-10)9-8(3-1)13-6-14-9/h1-5H,6H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVLHFCWEZXEBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C3=NC=CN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-1,3-benzodioxol-4-yl)-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({1-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2353907.png)


![(4S)-4-[(5S,10R,13S,14S,17S)-7,15-Dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B2353910.png)
![3-(4-chlorophenyl)-N-(2-thienylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2353911.png)



![3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2353919.png)
![N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2353922.png)

![methyl 2-[1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate](/img/structure/B2353926.png)

